molecular formula C26H29Cl2NO B584261 trans-Clomiphene Hydrochloride CAS No. 14158-65-7

trans-Clomiphene Hydrochloride

Cat. No.: B584261
CAS No.: 14158-65-7
M. Wt: 442.424
InChI Key: KKBZGZWPJGOGJF-BTKVJIOYSA-N
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Description

Trans isomer of Clomiphene. Found to be slightly estrogenic and a less potent inhibitor of LH secretion than the cis isomer.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBZGZWPJGOGJF-BTKVJIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747361
Record name 2-{4-[(E)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14158-65-7
Record name 2-{4-[(E)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Perspectives on the Discovery and Initial Research of Clomiphene Isomers

The compound now known as clomiphene citrate (B86180) was first discovered in 1956 by Frank Palopoli and his team in the Merell Chemistry Department. mdpi.com Initial clinical trials on the compound, then referred to as MRL-41, began in 1960, with the first results on its use in humans published in 1961. oup.comglowm.com It was during this early period of investigation that the compound was identified as being composed of two distinct geometric isomers.

Research by Ernst et al. in 1976 was pivotal in characterizing these isomers, which they identified as the cis-Z-isomer (zuclomiphene) and the trans-E-isomer (enclomiphene). google.comgoogle.com This work also corrected earlier literature regarding their stereochemistry. oup.com The commercially available clomiphene citrate is a mixture of these two isomers, typically with a higher proportion of enclomiphene (B195052) (trans-isomer). mdpi.comoup.com Early research focused on the combined effects of these isomers.

Academic Significance of Isomeric Differentiation: Trans Clomiphene Hydrochloride Enclomiphene Vs. Cis Clomiphene Zuclomiphene

The academic importance of distinguishing between trans-clomiphene (enclomiphene) and cis-clomiphene (zuclomiphene) lies in their differing pharmacological profiles and mechanisms of action. nih.govresearchgate.net While both are classified as selective estrogen receptor modulators, their effects on estrogen receptors vary significantly.

Enclomiphene (B195052) (trans-isomer) is primarily considered an estrogen antagonist. nih.govsigmaaldrich.com It competitively inhibits estrogen receptors, particularly in the hypothalamus. mensreproductivehealth.com This blockade disrupts the normal negative feedback loop of estrogen, leading to an increase in the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary gland to release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mensreproductivehealth.comscholarsresearchlibrary.com

Zuclomiphene (B94539) (cis-isomer) , in contrast, exhibits both estrogenic (agonist) and anti-estrogenic (antagonist) properties. oup.comgoogle.comgoogle.com It has a longer half-life than enclomiphene and tends to accumulate in the body. mensreproductivehealth.com This prolonged estrogenic activity is thought to contribute to some of the effects observed with the mixed-isomer clomiphene citrate (B86180). mensreproductivehealth.comhoumanmd.com

Table 1: Comparative Properties of Clomiphene Isomers

Featuretrans-Clomiphene (Enclomiphene)cis-Clomiphene (Zuclomiphene)
Primary Action Estrogen Antagonist nih.govsigmaaldrich.comMixed Estrogen Agonist/Antagonist oup.comgoogle.com
Half-life Shorter (~10 hours) mensreproductivehealth.comLonger (~30-50 days) mensreproductivehealth.com
Effect on Gonadotropins Potent stimulation of LH and FSH mensreproductivehealth.comLess potent stimulation oup.com
Estrogenic Activity Primarily anti-estrogenic oup.comgoogle.comPossesses estrogenic activity oup.comgoogle.com

Overview of Key Research Trajectories for Trans Clomiphene Hydrochloride in Basic Science

Stereoselective Synthesis Methodologies for this compound

The synthesis of this compound with a high degree of isomeric purity is a significant challenge due to the inherent formation of a mixture of (E) and (Z) isomers during key reaction steps. Researchers have developed several strategies to either selectively synthesize the trans-isomer or efficiently separate it from the isomeric mixture.

Optimization of Reaction Conditions for High Stereoisomeric Purity

A critical step in many clomiphene synthesis routes is the chlorination of a precursor molecule. The choice of solvent and additives during this step has been shown to significantly influence the final ratio of trans- to cis-isomers. One patented process highlights the use of methylene (B1212753) chloride as the solvent in the presence of acetic acid or trifluoroacetic acid during the chlorination of 1-[p-(β-diethylaminoethoxy)phenyl]-1,2-diphenylethylene hydrochloride with N-chlorosuccinimide. google.com This specific combination of reagents was found to shift the isomer ratio in favor of the desired trans-clomiphene, achieving a trans:cis ratio of approximately 75-85:25-15, a notable improvement over the 60-70:40-30 ratio typically observed without these acidic additives. google.com

Another key strategy for obtaining pure trans-clomiphene involves fractional crystallization using a chiral resolving agent. The use of racemic binaphthyl-phosphoric acid (BPA) has been documented as an effective method. google.comnewdrugapprovals.org When a mixture of clomiphene isomers is treated with racemic BPA in a solvent such as methanol (B129727), the trans-clomiphene-BPA salt preferentially precipitates, allowing for its separation by filtration. google.comgoogle.com The isolated salt can then be further purified and converted to the hydrochloride salt.

The McMurry reaction is another synthetic tool employed in the creation of clomiphene and its analogs, providing a pathway for the coupling of carbonyl compounds to form the characteristic triphenylethylene (B188826) scaffold. researchgate.net The subsequent stereochemical outcome can be influenced by the reaction conditions and the nature of the substrates.

Efficiency and Scalability of Current Synthetic Routes

Furthermore, processes have been developed for the multikilogram scale synthesis of clomiphene, indicating that robust and scalable methods are available. newdrugapprovals.org The optimization of individual reaction steps, such as the O-alkylation of phenolic intermediates, has been achieved through systematic approaches like response surface methodology, leading to yields and purities exceeding 99%. researchgate.net Such high efficiency in key transformations is crucial for the economic viability of large-scale production.

Derivatization Strategies for Structural Modification and Analog Development

The structural framework of trans-clomiphene offers multiple sites for chemical modification, enabling the development of novel analogs with potentially altered properties. These modifications can be targeted to understand structure-activity relationships or to generate new compounds with unique biological profiles.

Synthesis of Novel Analogs of this compound

The synthesis of hydroxylated and N-dealkylated analogs of clomiphene has been a subject of research, often in the context of studying its metabolism. For instance, hydroxylated metabolites such as (E)-4-hydroxyclomiphene and various hydroxy-clomiphene (HC) isomers have been synthesized. researchgate.netresearchgate.net The synthesis of these analogs often involves multi-step sequences, starting from appropriate precursors and utilizing reactions like the McMurry coupling to construct the core structure. researchgate.net

For example, the synthesis of (E/Z)-3'-hydroxyclomiphene isomers has been described, starting from [2-(4-benzoylphenoxy)ethyl]diethylamine and 3-acetoxybenzaldehyde, and employing a McMurry reaction with titanium (IV) chloride and zinc in tetrahydrofuran. researchgate.net Similarly, N-desethylclomiphene, an analog where one of the ethyl groups on the diethylamino moiety is removed, has also been synthesized. simsonpharma.com These synthetic efforts provide access to a range of clomiphene-related compounds for further investigation.

Methodologies for Evaluating Isomeric Purity in Synthesized Analogs

The accurate determination of isomeric purity is critical in the synthesis and analysis of trans-clomiphene and its analogs. A variety of analytical techniques are employed for this purpose, with chromatographic methods being the most prominent.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying clomiphene isomers. nih.govnih.govcapes.gov.br Reversed-phase columns, such as C18, are commonly used with mobile phases typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, often with additives like triethylamine (B128534) or trifluoroacetic acid to improve peak shape and resolution. google.comresearchgate.netnih.gov Detection is frequently carried out using UV absorbance at specific wavelengths, such as 234 nm and 292 nm. google.com For enhanced sensitivity, fluorescence detection can be employed following post-column photochemical derivatization, which converts the stilbene (B7821643) structure into a highly fluorescent phenanthrene (B1679779) derivative. nih.gov

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers even greater sensitivity and selectivity, making it a powerful tool for the stereoselective quantification of clomiphene isomers and their metabolites in complex matrices. researchgate.net This method allows for the separation of multiple isomers in a single run. researchgate.netresearchgate.net

Capillary electrophoresis (CE) represents another effective technique for separating clomiphene isomers. The use of cyclodextrins as chiral selectors in the buffer system can achieve high resolution between the (Z) and (E) isomers. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also an indispensable tool for the structural elucidation and confirmation of the synthesized compounds and their isomeric configurations. newdrugapprovals.orgresearchgate.net

Interactive Data Tables

Below are tables summarizing typical conditions for the analytical evaluation of clomiphene isomers.

Table 1: HPLC Conditions for Isomer Separation

Parameter Condition 1 Condition 2
Column Phenomenex Jupiter-C4, 250x4.6 mm, 5 µm ZORBAX Eclipse plus C18, 100x2.1 mm, 1.8 µm
Mobile Phase 54.85% Methanol, 44.85% Water, 0.3% Triethylamine, pH 2.5 with Phosphoric Acid Gradient of Acetonitrile (B52724) in 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min Not specified
Detection UV at 234 nm and 292 nm Positive ESI-MS/MS

| Reference | google.com | researchgate.net |

Table 2: Purity of trans-Clomiphene after Synthesis/Purification Steps

Method Starting Material Resulting Purity of trans-Clomiphene Reference
Salt formation with BPA Clomiphene Citrate (65.21% E, 34.06% Z) 97.04% E-Clomiphene, 2.5% Z-Clomiphene google.com
Salt formation with BPA Clomiphene Citrate 98.81% Enclomiphene, 0.79% Z-Clomiphene newdrugapprovals.org
Recrystallization from Acetone E-Clomiphene free base (99.38% E, 0.26% Z) Not specified, used to form monocitrate salt google.com

| Crystallization from Ethanol/Water | Enclomiphene BPA salt | 99.86% Enclomiphene, 0.03% Z-Clomiphene | newdrugapprovals.org |

Ligand-Receptor Interactions: Estrogen Receptor Modulation by this compound

The primary molecular target of trans-clomiphene is the estrogen receptor, a protein that exists in two main subtypes, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govacs.org These subtypes are products of different genes and can mediate distinct, sometimes opposing, physiological effects. acs.org trans-Clomiphene's interaction with these receptor subtypes is the foundational step in its mechanism of action.

In a rat hypothalamic cell line, trans-clomiphene (enclomiphene) was found to be a potent inhibitor of estradiol-induced activity, demonstrating an IC50 value of 77 nM. oup.com This indicates its strong ability to compete with and block the effects of estradiol (B170435) at the receptor level in these cells. Another study investigating clomiphene analogs in MCF-7 human mammary carcinoma cells reported the relative binding affinity (RBA) of enclomiphene for the nuclear estrogen receptor to be 2% (relative to estradiol at 100%). nih.gov

CompoundReceptor SubtypeBinding Affinity MetricValueCell Line/System
trans-Clomiphene (Enclomiphene) ERIC5077 nMD12 rat hypothalamic cells
trans-Clomiphene (Enclomiphene) ERRelative Binding Affinity (RBA)2%MCF-7 human mammary carcinoma cells

IC50: The concentration of a drug that gives half-maximal response. RBA: Relative Binding Affinity, with estradiol set to 100%.

The binding of a ligand to an estrogen receptor induces a specific conformational change in the receptor protein. google.com This structural alteration is critical as it dictates the subsequent interactions of the receptor with other proteins, ultimately determining whether an agonistic or antagonistic effect will be produced. kup.at

When an agonist like estradiol binds to the ER, the receptor adopts a conformation that facilitates the binding of coactivator proteins. This agonist-bound conformation involves a specific positioning of a region of the receptor known as helix 12 in the ligand-binding domain (LBD). mdpi.com This "active" conformation allows for the formation of a functional activation function-2 (AF-2) surface, which is essential for recruiting coactivators. oup.com

In contrast, when an antagonist like trans-clomiphene binds, it induces a different conformational change. capes.gov.br This antagonist conformation repositions helix 12 in such a way that it obstructs the AF-2 coactivator binding surface. mdpi.com This prevents the recruitment of coactivators and instead can facilitate the binding of corepressor proteins, leading to the inhibition of gene transcription. ufrgs.br

trans-Clomiphene is primarily characterized by its antiestrogenic or antagonistic activity. chemicalbook.ingoogle.com It acts as a competitive antagonist by binding to estrogen receptors and blocking the negative feedback effect of endogenous estrogens, particularly in the hypothalamus. drugbank.comnih.govwikipedia.org This blockade leads to an increase in the release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary to secrete more follicle-stimulating hormone (FSH) and luteinizing hormone (LH). drugbank.comnih.gov

However, the activity profile of SERMs like trans-clomiphene is tissue-dependent. While it acts as an antagonist in the hypothalamus and breast tissue, it may exhibit partial agonist activity in other tissues, such as bone. nih.govwikipedia.orgtransfemscience.org This tissue-specific action is a hallmark of SERMs. kup.at Studies have shown that trans-clomiphene acts as an ER antagonist in humans, sheep, and rabbits, but can function as an ER agonist in rats. caymanchem.comcaymanchem.com In endometrial cell lines, clomiphene citrate (which contains trans-clomiphene) inhibits estradiol-induced cell proliferation, confirming its antagonistic effect in this context. oup.com

The dual activity can be explained at the molecular level. The partial agonist activity of some SERMs is thought to be mediated by the N-terminal activation function-1 (AF-1) of the estrogen receptor, which can function independently of the ligand-dependent AF-2. mdpi.com Therefore, even when AF-2 is blocked by an antagonist-induced conformation, AF-1 may still be able to initiate some level of gene transcription in certain cellular contexts. mdpi.com

Intracellular Signaling Cascades Affected by this compound

The binding of trans-clomiphene to the estrogen receptor and the subsequent conformational change directly impacts intracellular signaling by altering the proteins that can interact with the receptor. This modulation of protein-protein interactions is central to its effect on gene expression.

The agonistic or antagonistic outcome of ER activation is largely determined by the recruitment of nuclear receptor co-activators or co-repressors to the ligand-bound receptor complex. kup.attransfemscience.org Co-activators, such as the Steroid Receptor Coactivator (SRC) family (e.g., SRC-1), enhance transcription, often by possessing histone acetyltransferase (HAT) activity, which helps to open up the chromatin structure. oup.comnih.gov Corepressors, like nuclear receptor corepressor (NCoR), recruit histone deacetylases (HDACs) to repress transcription. ufrgs.br

Agonist binding to the ER promotes a conformation that favors the recruitment of co-activators like SRC-1. oup.comufrgs.br Conversely, the antagonist conformation induced by trans-clomiphene binding prevents this interaction. google.com Studies using endometrial cell lines have demonstrated that while estradiol significantly increases the formation of a complex between ERα and SRC-1, this interaction is prevented in the presence of clomiphene citrate. oup.comdntb.gov.ua Ligands that fail to promote the interaction between the ER and coactivator peptides containing the LXXLL motif, which is crucial for coactivator binding, function as antagonists. dntb.gov.ua Clomiphene has been shown to be one such ligand that does not support this interaction. dntb.gov.ua The tissue-specific balance of co-activators and co-repressors can thus explain the tissue-selective effects of SERMs. kup.attransfemscience.org

The ultimate consequence of trans-clomiphene's action at the receptor level is the modulation of target gene expression. By preventing the recruitment of co-activators, trans-clomiphene inhibits the transcription of estrogen-responsive genes. oup.com

In endometrial cell lines (Ishikawa and EM-E6/E7/hTERT), clomiphene citrate was shown to inhibit the estradiol-induced transcriptional activation of an estrogen response element (ERE)-driven reporter gene. oup.comdntb.gov.ua This demonstrates its ability to block the canonical pathway of estrogen-mediated gene expression.

Furthermore, in a rat hypothalamic cell line (D12), trans-clomiphene (enclomiphene) was shown to inhibit the estradiol-induced expression of the progesterone (B1679170) receptor (PR) gene, a known estrogen-regulated target gene in the hypothalamus. oup.com This antagonistic action was dose-dependent, with an IC50 of 77 nM. oup.com In contrast, its isomer, cis-clomiphene (zuclomiphene), acted as an estrogen agonist in the same cell line, highlighting the critical difference between the two isomers. oup.com

Cell LineTarget Gene/PromoterEffect of trans-Clomiphene (Enclomiphene)
Ishikawa (human endometrial)Estrogen Response Element (ERE)Inhibition of estradiol-induced transcriptional activation
EM-E6/E7/hTERT (human endometrial)Estrogen Response Element (ERE)Inhibition of estradiol-induced transcriptional activation
D12 (rat hypothalamic)Progesterone Receptor (PR)Inhibition of estradiol-induced gene expression

Mechanisms of Action on the Hypothalamic-Pituitary Axis at the Cellular Level

This compound, the (E)-isomer of clomiphene, primarily exerts its effects through the modulation of the hypothalamic-pituitary-gonadal (HPG) axis. mdpi.comresearchgate.net Its action as a selective estrogen receptor modulator (SERM) allows it to exhibit both antiestrogenic and, to a lesser extent, estrogenic properties depending on the target tissue. mdpi.comdrugbank.com The predominant mechanism involves the competitive inhibition of estrogen receptors in the hypothalamus. mdpi.comnih.gov This blockade disrupts the normal negative feedback loop of circulating estrogen, leading to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH). patsnap.comwikipedia.org The elevated GnRH secretion subsequently stimulates the anterior pituitary gland to increase the production and release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.comgoogle.com

Direct Effects on GnRH Neuron Activity in in vitro Models

The regulation of GnRH neurons is a complex process involving various signaling molecules. Studies have highlighted the role of kisspeptin (B8261505), neurokinin B (NKB), and dynorphin (B1627789) A (Dyn), collectively produced by KNDy neurons, in modulating GnRH release. up.ac.za It is hypothesized that clomiphene citrate may upregulate the gene expression of kisspeptin and NKB while downregulating dynorphin A, contributing to an LH surge. up.ac.za

In vitro models have been crucial in elucidating the direct actions on GnRH neurons. These models include immortalized GnRH cell lines (e.g., GT-1 and GN11), primary cultures of GnRH neurons, and brain slice preparations. frontiersin.org Electrophysiological studies using such models have demonstrated that GnRH neurons exhibit pulsatile activity. frontiersin.org For instance, whole-cell patch-clamp recordings in mouse brain slices have shown that direct application of agonists can modulate GnRH neuronal firing rates and membrane potential. nih.gov While specific studies on the direct application of this compound to GnRH neurons in vitro are not extensively detailed in the provided results, the overarching mechanism of blocking estrogen feedback suggests an indirect stimulation of these neurons. patsnap.comwikipedia.org The disinhibition of the hypothalamus from estrogen's negative feedback leads to a more rapid and pulsatile secretion of GnRH. wikipedia.org

Research using chemogenetic tools to directly activate GnRH neurons in mice has shown that increased GnRH neuron activity is sufficient to elevate LH secretion and induce hyperandrogenism, mimicking conditions that clomiphene is used to address. nih.gov This supports the concept that the primary action of trans-clomiphene at the hypothalamic level is to increase the activity of the GnRH pulse generator. nih.govoup.com

Pituitary Gonadotroph Cell Responses to this compound in Culture

At the pituitary level, this compound influences the gonadotroph cells, which are responsible for producing and secreting LH and FSH. oup.com The increased pulsatile GnRH stimulation from the hypothalamus, induced by clomiphene, acts on GnRH receptors on the surface of pituitary gonadotrophs. oup.com This interaction stimulates the synthesis and release of LH and FSH. mdpi.comoup.com

In vitro studies using cultured pituitary cells have provided insights into these responses. For example, experiments with dispersed rat anterior pituitary cells have been used to assess the effects of compounds on LH release. nih.gov Studies on immortalized adult mouse pituitary cell lines have shown that these cells, when differentiated into a gonadotrope phenotype, respond to GnRH with increased transcription of the α-subunit and LHβ genes. plos.org Furthermore, the sensitivity of these cells to GnRH can be modulated by steroids like 17β-estradiol. plos.org

Clinical and in vivo studies support these cellular mechanisms. In women with polycystic ovary syndrome (PCOS), treatment with clomiphene citrate leads to an increase in LH pulse amplitude, which, combined with a decreased pituitary sensitivity to exogenous GnRH, points towards a primary hypothalamic site of action. nih.gov However, some studies suggest a direct effect on the pituitary as well. In postmenopausal women, clomiphene citrate was found to inhibit the pituitary gonadotropin response to exogenous gonadotropin-releasing hormone (GnRH), suggesting an estrogenic effect at the pituitary level in this population. nih.gov Another study involving women on a GnRH agonist analog found that clomiphene citrate administration increased the LH response to GnRH stimulation, indicating a stimulatory action on gonadotropes in a hypoestrogenic state. nih.gov This suggests that the effect of trans-clomiphene on pituitary gonadotrophs can be complex and may depend on the underlying hormonal environment.

Table 1: Summary of in vitro and in vivo Findings on Pituitary Gonadotroph Response

Study Type Model System Key Findings Implied Mechanism
In vitro Immortalized mouse pituitary gonadotrope cell lines GnRH stimulation increases α-subunit and LHβ mRNA expression. plos.org Supports the role of GnRH in stimulating gonadotrophs.
In vivo Women with PCOS Increased LH pulse amplitude and decreased pituitary sensitivity to exogenous GnRH after clomiphene citrate. nih.gov Suggests a primary hypothalamic effect leading to altered pituitary response.
In vivo Postmenopausal women Clomiphene citrate inhibited the pituitary response to exogenous GnRH. nih.gov Indicates a potential direct estrogenic (inhibitory) effect on the pituitary.
In vivo Hypoestrogenic women on GnRH agonist Clomiphene citrate increased the LH response to GnRH stimulation. nih.gov Suggests a direct stimulatory effect on gonadotropes in a low-estrogen environment.

Pharmacodynamics and Receptor Selectivity of Trans Clomiphene Hydrochloride in Preclinical Models

Comparative Pharmacodynamics of trans-Clomiphene Hydrochloride Isomers in vitro

Clomiphene citrate (B86180) is a non-steroidal triphenylethylene (B188826) derivative that exists as a mixture of two geometric isomers: trans-clomiphene (enclomiphene) and cis-clomiphene (zuclomiphene). These isomers exhibit distinct pharmacological properties, largely due to their differential interactions with estrogen receptors (ERs). Preclinical in vitro studies have been instrumental in elucidating these differences.

Tissue-Selective Receptor Modulation by this compound

This compound functions as a selective estrogen receptor modulator (SERM), a class of compounds that exhibit tissue-specific estrogen agonist or antagonist effects. semanticscholar.org The primary mechanism of action for trans-clomiphene is estrogen receptor antagonism, particularly at the level of the hypothalamus. researchgate.netnih.gov This antagonistic activity blocks the negative feedback of endogenous estrogen, leading to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH). nih.gov Consequently, this stimulates the pituitary gland to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH). researchgate.netnih.gov

In contrast, the cis-isomer, zuclomiphene (B94539), generally displays more estrogenic (agonist) activity. jcancer.org The tissue-selective actions of these isomers are influenced by the specific estrogen receptor subtype present (ERα or ERβ), the ratio of these receptors in a given tissue, and the local concentration of co-activator and co-repressor proteins that modulate receptor function. nih.govoup.com For instance, in the uterus of ovariectomized rats, zuclomiphene acts as a potent estrogen agonist, while trans-clomiphene antagonizes this effect. nih.gov

Differential Agonist/Antagonist Profiles of trans-Clomiphene and Zuclomiphene in Various Cell Types

The distinct agonist and antagonist profiles of trans-clomiphene and zuclomiphene have been demonstrated in various in vitro models. In MCF-7 human mammary carcinoma cells, a cell line responsive to estrogens, both isomers inhibited cell growth. asrm.org At lower concentrations, the anti-proliferative effects of trans-clomiphene were reversible with the addition of estradiol (B170435), underscoring its antagonistic nature. asrm.org Conversely, the inhibitory effects of zuclomiphene were not reversed by estradiol, suggesting a more complex mechanism of action that may not be solely mediated by the estrogen receptor. asrm.org

In vitro Investigations of this compound on Reproductive Endocrine Tissues

Direct in vitro studies on the effects of this compound on ovarian and testicular cell lines are limited in publicly available research. However, related studies provide some insights into its potential actions at the cellular level in these tissues.

Ovarian Cell Line Responses to this compound

Testicular Cell Line Responses to this compound

Direct in vitro studies on established testicular cell lines such as the TM3 mouse Leydig cell line are limited. However, a study in hypophysectomized rats demonstrated a direct inhibitory effect of trans-clomiphene on testicular function. nih.gov In this model, trans-clomiphene inhibited the FSH-stimulated increase in testosterone (B1683101) production in vitro. nih.gov This suggests that at the testicular level, trans-clomiphene may have direct effects on Leydig cell steroidogenesis, independent of its actions on the hypothalamic-pituitary axis. nih.gov

Assessment of this compound Effects on Gonadotropin and Steroid Hormone Secretion in Preclinical Animal Models

Preclinical animal models have been crucial in demonstrating the in vivo effects of trans-clomiphene on the endocrine system. These studies consistently show that trans-clomiphene increases gonadotropin and steroid hormone levels in males.

In a study involving male mice, treatment with trans-clomiphene (enclomiphene) was shown to have positive effects on testosterone production without adverse effects on testicular histology. In contrast, the zuclomiphene isomer was associated with negative effects on Leydig cells and other reproductive tissues.

Another study in immature male rats reported that while both clomiphene citrate and its isomers inhibited the weight gain of the testis and accessory glands, the mechanisms appeared to differ. nih.gov In intact rats, all forms of clomiphene suppressed LH and testosterone secretion. nih.gov However, in castrated rats, zuclomiphene was a more potent inhibitor of LH secretion. nih.gov

A study in baboons showed that trans-clomiphene treatment led to a significant increase in testosterone levels. asrm.org

The following tables summarize the effects of trans-clomiphene on hormone levels in male animal models.

Effects of trans-Clomiphene on Serum Hormone Levels in Male Mice

Treatment GroupTestosteroneFollicle-Stimulating Hormone (FSH)Luteinizing Hormone (LH)Testicular Histology
PlaceboBaselineBaselineBaselineNormal
trans-Clomiphene (enclomiphene)Positive effect on productionNo significant effect notedNo significant effect notedNo adverse effects
cis-Clomiphene (zuclomiphene)Negative effectAffectedAffectedProfound effects on Leydig cells

Data adapted from a chronic dosing study in male mice.

Hormonal Response to trans-Clomiphene in Immature Male Rats

Treatment GroupLuteinizing Hormone (LH) SecretionTestosterone SecretionEffect on Spermatogenesis
Intact ControlNormalNormalNormal
Intact + trans-Clomiphene (enclomiphene)SuppressedSuppressedArrested at the young spermatid stage
Intact + cis-Clomiphene (zuclomiphene)SuppressedSuppressedArrested at the primary spermatocyte stage

Data from a study on the effects of clomiphene isomers on the reproductive system of immature male rats. nih.gov

LH and FSH Release Patterns in Rodent Models

Detailed studies isolating trans-clomiphene and its effect on LH and FSH release in rats and mice are limited and have yielded conflicting results. Some research suggests that, contrary to the effects observed in humans, certain antiestrogens may have a suppressive effect on gonadotropins in male rats. For instance, studies on the related SERM, tamoxifen, have shown a decrease in circulating LH levels in adult male rats.

One older study from 1968 investigating the estrogen antagonist MER-25 in female rats noted an inhibition of ovulation, which is dependent on the LH surge, yet also found higher than control levels of pituitary LH content at estrus. This suggests a complex interaction with the hypothalamic-pituitary axis that does not result in a simple increase in hormone release. The direct effects of purified trans-clomiphene on these patterns in rodents remain insufficiently documented to establish a clear and consistent release profile.

Modulatory Effects on Steroidogenesis (e.g., testosterone, estradiol) in Animal Models

The impact of trans-clomiphene on the production of steroid hormones like testosterone and estradiol is secondary to its influence on LH and FSH. In primate models, the effect is more pronounced and aligns with human clinical data. A key preclinical study in male baboons demonstrated that trans-clomiphene was more potent than clomiphene citrate in elevating serum testosterone levels.

In this study, baboons treated with trans-clomiphene exhibited a significant, nearly eight-fold increase in total testosterone. This robust stimulation of steroidogenesis, however, was paradoxically not accompanied by a statistically significant rise in measured LH or FSH, a finding the researchers suggested might be due to limitations within the study's design.

Conversely, data from rodent models are inconsistent. Some reports indicate that trans-clomiphene may not elevate testosterone levels in rats, pointing to significant interspecies differences in pharmacological response. Furthermore, research using the combined clomiphene citrate mixture in male rats treated with estradiol showed that it could synergistically potentiate adverse effects on the testis and inhibit the expression of key upstream steroidogenic enzyme genes, thereby disrupting steroidogenesis. Another study on cultured rat preovulatory follicles found that clomiphene citrate inhibited both basal and LH-stimulated accumulation of progesterone (B1679170), estradiol, and testosterone. These findings highlight a potential direct inhibitory role on gonadal steroid production in rats, which complicates the interpretation of its effects via the pituitary axis.

Data from Preclinical Animal Models

Due to the limited and conflicting nature of available data specifically for this compound in rodent models, a quantitative data table cannot be reliably constructed. However, data from a primate (baboon) model offers the most relevant insight into its preclinical effects on steroidogenesis.

Table 1: Effects of trans-Clomiphene on Serum Testosterone in Male Baboons

CompoundBaseline Testosterone (ng/dL)Testosterone after 12 Days (ng/dL)Fold Increase
trans-Clomiphene (Enclomiphene)~1701,144~7.7
Clomiphene Citrate~170559~2.3
cis-Clomiphene (Zuclomiphene)~170No significant changeN/A

Metabolism and Biotransformation Pathways of Trans Clomiphene Hydrochloride

Enzymatic Biotransformation of trans-Clomiphene Hydrochloride in vitro

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the enzymatic pathways responsible for the biotransformation of trans-clomiphene. nih.govcertara.com.cn These studies have shown that trans-clomiphene undergoes extensive metabolism, primarily through two main pathways: 4-hydroxylation and N-desethylation. researchgate.net The rate and extent of this metabolism are significantly influenced by genetic variations in the key metabolizing enzymes, leading to inter-individual differences in metabolite profiles. researchgate.netresearchgate.net

The metabolism of trans-clomiphene is predominantly mediated by several isoforms of the cytochrome P450 enzyme super family, with CYP2D6, CYP3A4, and CYP2B6 playing the most significant roles. nih.gov

CYP2D6: Research consistently identifies CYP2D6 as the principal enzyme responsible for the metabolism of trans-clomiphene. nih.govcertara.com.cnresearchgate.net It is the key enzyme in the bioactivation of trans-clomiphene via 4-hydroxylation to form its highly active metabolites. researchgate.netresearchgate.net The rate of trans-clomiphene metabolism shows a direct correlation with the amount of CYP2D6 protein present in liver microsomes. nih.govresearchgate.net Studies have demonstrated that quinidine, a selective inhibitor of CYP2D6, can completely inhibit the in vitro metabolism of trans-clomiphene. nih.govcertara.com.cn The genetic polymorphism of the CYP2D6 gene has a profound impact on the pharmacokinetics of the compound; individuals classified as poor metabolizers (PMs) exhibit significantly lower plasma concentrations of the active hydroxylated metabolites compared to normal metabolizers (NMs). mdpi.comcore.ac.uk

CYP2B6: CYP2B6 is considered to play a secondary role in the metabolism of trans-clomiphene. nih.gov It can contribute to the 4-hydroxylation of trans-clomiphene, providing an alternative pathway in individuals who have reduced CYP2D6 activity. mdpi.com Along with CYP3A4, CYP2B6 has also been associated with the N-de-ethylation of the parent compound. researchgate.net

EnzymePrimary Metabolic PathwayKey Metabolites FormedSignificance
CYP2D6 4-hydroxylation(E)-4-hydroxyclomiphene, (E)-4-hydroxy-N-desethylclomiphenePrimary enzyme for bioactivation; metabolism is highly dependent on genetic polymorphisms. nih.govresearchgate.netresearchgate.net
CYP3A4 N-desethylation(E)-N-desethylclomiphene, (E)-4-hydroxy-N-desethylclomipheneMajor enzyme for the N-dealkylation pathway. mdpi.comnih.gov
CYP2B6 4-hydroxylation, N-desethylation(E)-4-hydroxyclomiphenePlays a lesser role; may be more significant in CYP2D6 poor metabolizers. researchgate.netnih.govmdpi.com

In vitro experiments with human liver microsomes have successfully identified and characterized several Phase I metabolites of trans-clomiphene. researchgate.netresearchgate.net The biotransformation process yields metabolites that are either hydroxylated, N-dealkylated, or both.

The principal metabolites identified are:

(E)-4-hydroxyclomiphene ((E)-4-OH-Clom): This is a primary and pharmacologically active metabolite formed through the hydroxylation of the parent compound, a reaction predominantly catalyzed by CYP2D6. researchgate.netmdpi.com Studies have shown it to have a high affinity for the estrogen receptor. nih.gov

(E)-N-desethylclomiphene ((E)-DE-Clom): This metabolite is formed via the N-desethylation of trans-clomiphene, a pathway primarily mediated by CYP3A4. mdpi.com

(E)-4-hydroxy-N-desethylclomiphene ((E)-4-OH-DE-Clom): Identified as another key active metabolite, it is formed through two distinct pathways: the N-desethylation of (E)-4-hydroxyclomiphene (via CYP3A4) or the 4-hydroxylation of (E)-N-desethylclomiphene (via CYP2D6). researchgate.netnih.gov

(E)-N,N-didesethylclomiphene: This is a minor metabolite that results from the further metabolism of (E)-N-desethylclomiphene, involving both CYP2D6 and CYP3A4. mdpi.com

MetabolitePrecursorPrimary Forming Enzyme(s)Metabolic Reaction
(E)-4-hydroxyclomiphenetrans-ClomipheneCYP2D6 researchgate.net4-hydroxylation
(E)-N-desethylclomiphenetrans-ClomipheneCYP3A4 mdpi.comN-desethylation
(E)-4-hydroxy-N-desethylclomiphene(E)-4-hydroxyclomiphene or (E)-N-desethylclomipheneCYP3A4 or CYP2D6 nih.govN-desethylation or 4-hydroxylation
(E)-N,N-didesethylclomiphene(E)-N-desethylclomipheneCYP2D6, CYP3A4 mdpi.comN-desethylation

Phase II Metabolic Pathways: Glucuronidation and Sulfation of this compound and its Metabolites

Following Phase I reactions, trans-clomiphene and its primary metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. drughunter.comnih.gov The principal Phase II pathways are glucuronidation and sulfation. mdpi.com

Glucuronidation: This is a major Phase II metabolic route for the hydroxylated metabolites of trans-clomiphene. nih.gov The reaction involves the covalent addition of a glucuronic acid moiety to the metabolite, a process catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). drughunter.com Several UGT isoforms have been implicated in the glucuronidation of clomiphene metabolites, including UGT1A1, UGT1A3, UGT1A4, UGT2B7, UGT2B15, and UGT2B17. nih.gov The resulting glucuronide conjugates are anionic and are typically excreted into bile and urine. nih.govfliphtml5.com These conjugates can be hydrolyzed by β-glucuronidase enzymes in the gastrointestinal tract, which releases the active metabolite to be reabsorbed, a process known as enterohepatic recycling. fliphtml5.comdshs-koeln.de

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs), is another Phase II pathway for trans-clomiphene metabolites. uomus.edu.iq Like glucuronidation, sulfation increases the polarity of the metabolites, generally rendering them inactive and promoting their elimination. dshs-koeln.deuomus.edu.iq

Interspecies Comparative Metabolic Profiles of this compound (e.g., animal models)

Studies in animal models have revealed species-specific differences in the metabolism of clomiphene. These variations highlight the importance of careful extrapolation of animal data to humans.

Rat Model: In vitro studies using rat liver microsomes demonstrated the formation of 4-hydroxyclomiphene (B10858560), N-desethylclomiphene, and clomiphene N-oxide. nih.gov However, following oral administration in rats, 4-hydroxyclomiphene was the only metabolite detected, and it was found exclusively in the feces. Neither the parent drug nor any other metabolites were detected in the urine, suggesting significant biliary excretion and limited renal clearance in this species. nih.gov

Rabbit Model: In contrast, incubations with rabbit liver microsomes produced only the 4-hydroxy- and N-desethyl- metabolites of clomiphene. The N-oxide metabolite, which was identified in the rat model, was not detected. nih.gov This qualitative difference underscores the variability in metabolic pathways between species.

SpeciesMetabolites Identified in vitro (Liver Microsomes)Metabolites Identified in vivo (Excreta)
Rat 4-hydroxyclomiphene, N-desethylclomiphene, Clomiphene N-oxide nih.gov4-hydroxyclomiphene (feces only) nih.gov
Rabbit 4-hydroxyclomiphene, N-desethylclomiphene nih.govNot specified in available sources

Analytical Methodologies for Characterization and Quantification of Trans Clomiphene Hydrochloride

Advanced Chromatographic Techniques for Isomeric Separation and Purity Assessment

Chromatographic methods are fundamental to the analysis of trans-clomiphene hydrochloride, providing the necessary resolution to separate it from its isomer and other related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for purity assessment and metabolite profiling.

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the analysis of clomiphene isomers. Its high resolving power is crucial for separating the geometric isomers, trans-clomiphene (enclomiphene) and cis-clomiphene (zuclomiphene), which is a critical step in purity assessment and formulation analysis.

Various HPLC modes have been successfully developed for this purpose. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often employing a C18 stationary phase. The separation is typically achieved using a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and/or methanol (B129727) with an aqueous component, often buffered or modified with additives like formic acid or trifluoroacetic acid to ensure good peak shape and resolution. For instance, a mobile phase of methanol and water (70:30, v/v) containing 0.05% trifluoroacetic acid has been used for the separation of clomiphene isomers. nih.govresearchgate.net Another RP-HPLC method utilized a mobile phase of 900mL HPLC-grade methanol and 100mL HPLC-grade acetonitrile for the estimation of clomiphene citrate (B86180) in pharmaceutical dosage forms. researchgate.net

Normal-phase chromatography has also been applied, using mobile phases such as chloroform-methanol to separate the cis- and trans-isomers. nih.gov Detection is commonly performed using UV spectrophotometry, with the detection wavelength typically set around 295 nm. researchgate.net For enhanced sensitivity, especially in biological samples, fluorescence detection can be employed following post-column online photolysis, where the isomers are converted into highly fluorescent species by irradiation with a powerful UV lamp. nih.gov

The validation of these HPLC methods is performed according to ICH guidelines, establishing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For example, a validated RP-HPLC method demonstrated linearity in the concentration range of 10–50 µg/mL with a coefficient of determination (R²) of 0.999. researchgate.net In another study, the LOD and LOQ for E-clomiphene were found to be 0.2 µg/ml and 0.5 µg/ml, respectively, confirming the method's sensitivity. nih.gov

Table 1: Examples of HPLC Methods for Clomiphene Isomer Separation
HPLC ModeStationary PhaseMobile PhaseDetection MethodApplication
Reversed-PhaseC18Methanol:Acetonitrile (9:1)UV at 295 nmPurity assessment in bulk drug and dosage forms
Reversed-PhaseLuna C18Methanol:Water with 0.05% TFA (7:3)Mass Spectrometry (MS)Quantification in human plasma
Normal-PhaseNot specifiedChloroform:MethanolFluorescence (post-column photolysis)Quantification in plasma
Reversed-PhaseLiChrospher 100 RP-18Not specifiedFluorescence (post-column photochemical derivatization)Quantification in human plasma

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful technique for the metabolite profiling of trans-clomiphene and for assessing its purity, particularly for volatile impurities. Due to the low volatility of clomiphene and its metabolites, chemical derivatization is often a necessary step to increase their thermal stability and suitability for GC analysis. medchemexpress.com This typically involves converting polar functional groups into more volatile silyl (B83357) derivatives. However, some methods have been developed that avoid derivatization by using techniques like solid-phase microextraction (SPME).

GC-MS is highly effective for identifying metabolites in biological matrices. For example, GC-MS analysis of human urine samples led to the identification of a previously unreported metabolite, hydroxymethoxyclomiphene, in addition to the known hydroxyclomiphene. nih.gov The strength of GC-MS lies in the reproducible fragmentation patterns generated by electron ionization (EI), which can be compared against spectral libraries for confident compound identification. medchemexpress.com

Fast-GC/MS methods, which utilize short columns, high carrier gas flow rates, and rapid temperature ramping, have been developed to enable efficient separation and analysis of clomiphene and other antiestrogenic compounds in urine after derivatization. researchgate.net This approach is particularly valuable in high-throughput settings such as doping control analysis. The high separation power and sensitivity of GC-MS make it an indispensable tool for comprehensive metabolite identification and for detecting trace-level impurities that may not be amenable to HPLC analysis.

Spectroscopic Methods for Structural Elucidation of this compound and its Analogs

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its analogs. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, while Mass Spectrometry (MS) offers insights into molecular weight and fragmentation pathways, which is crucial for identifying metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the verification of its structure and stereochemistry.

In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of the signals provide a wealth of structural information. For trans-clomiphene, the signals corresponding to the aromatic protons of the two phenyl rings, the vinyl proton, and the protons of the diethylaminoethyl side chain can be assigned. The differentiation between the trans and cis isomers can often be achieved by analyzing the chemical shifts of specific protons, which are influenced by the spatial arrangement of the phenyl groups. Nuclear Overhauser Effect (NOE) studies can provide definitive proof of the stereochemistry by identifying protons that are close in space. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, olefinic, aliphatic). The purity of a sample, including the isomeric content, can be assessed by comparing the integrals of specific, well-resolved signals in the ¹H NMR spectrum corresponding to each isomer. nih.gov The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows for the complete and unequivocal assignment of the structure of trans-clomiphene and its related compounds. ijpqa.com

Table 2: ¹H and ¹³C NMR Chemical Shift Data for trans-Clomiphene Citrate

(Solvent: DMSO-d6; Reference: Trimethylsilane (TMS))

Atom/Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic Protons6.55-7.40 (m)114.6, 126.9, 128.2, 128.9, 129.5, 130.1, 132.5, 138.8, 141.2, 142.9, 156.4
-OCH₂-4.13 (t)65.4
-CH₂N-3.20 (t)51.1
-N(CH₂CH₃)₂2.88 (q)46.9
-N(CH₂CH₃)₂1.15 (t)11.2
Citrate CH₂2.65 (d), 2.75 (d)45.7

Note: Data corresponds to the citrate salt. 'm' denotes multiplet, 't' denotes triplet, 'q' denotes quartet, 'd' denotes doublet.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the analysis of this compound and its metabolites. dshs-koeln.de This hyphenated technique is widely used in pharmacokinetic studies, metabolism research, and for the detection of the compound in biological fluids. nih.govjapsonline.com

Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]⁺ of clomiphene and its metabolites, minimizing in-source fragmentation and preserving molecular weight information. For trans-clomiphene, the protonated molecular ion is observed at a mass-to-charge ratio (m/z) of 406.2. google.com

Tandem mass spectrometry (MS/MS) is employed for structural confirmation and quantification. In this mode, the precursor ion (e.g., m/z 406.2 for clomiphene) is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic product ions. A common and abundant product ion for both clomiphene isomers is found at m/z 100.1, which corresponds to the diethylaminoethyl moiety. japsonline.comresearchgate.net This specific precursor-to-product ion transition (e.g., 406.2 → 100.1) can be monitored using Multiple Reaction Monitoring (MRM), a scan mode that provides excellent selectivity and sensitivity for quantification, even in complex matrices. google.com

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, provides accurate mass measurements, which can be used to determine the elemental composition of the parent drug and its metabolites. nih.govimpactfactor.org This capability is crucial for identifying novel metabolites. For instance, LC-quadrupole time-of-flight mass spectrometry (LC-QTOFMS) has been used to identify previously unreported hydrogenated metabolites of clomiphene in human urine. nih.gov The fragmentation patterns observed in MS/MS spectra are key to elucidating the structures of these metabolites, revealing metabolic transformations such as hydroxylation, N-dealkylation, and conjugation. researchgate.net

Table 3: Common Mass Spectrometric Transitions for Clomiphene and its Metabolites
CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion(s) (m/z)Analytical Application
trans-Clomiphene406.2100.1, 333.1, 297.1Quantification and Identification
Hydroxy-clomiphene422.3100.1, 313.0Metabolite Identification
N-desethyl-clomiphene378.272.1Metabolite Identification
Hydroxy-methoxy-clomiphene452.3343.0, 315.0Metabolite Identification

Bioanalytical Methods for Detection and Quantification of this compound in Biological Matrices (in vitro/animal studies)

The detection and quantification of this compound and its metabolites in biological matrices such as plasma, urine, and cell culture media are crucial for preclinical research, including in vitro metabolism and animal pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these applications due to its superior sensitivity, selectivity, and specificity. nih.govresearchgate.net

The development of a robust bioanalytical method begins with an efficient sample preparation procedure to extract the analytes from the complex biological matrix and minimize interference. Common techniques include liquid-liquid extraction (LLE) using organic solvents like ethyl acetate, or solid-phase extraction (SPE), which provides cleaner extracts and can be automated for higher throughput. researchgate.net

The LC-MS/MS method is then optimized for the separation and detection of trans-clomiphene and its key metabolites. Reversed-phase chromatography is typically used to separate the analytes before they enter the mass spectrometer. Quantification is achieved using the MRM mode, monitoring specific ion transitions for each analyte and an internal standard. researchgate.net The use of a stable isotope-labeled internal standard, such as deuterium-labeled trans-clomiphene, is preferred as it closely mimics the behavior of the analyte during sample preparation and ionization, leading to more accurate and precise quantification.

Method validation is performed in accordance with regulatory guidelines to ensure reliability. Key validation parameters include specificity, linearity over a defined concentration range, accuracy, precision (both within-run and between-run), recovery, matrix effect, and stability under various conditions (e.g., bench-top, freeze-thaw cycles). For example, a validated LC-MS/MS method for clomiphene in plasma showed a linear range of 12.5–500.0 ng/ml, with a lower limit of quantification (LLOQ) of 12.5 ng/ml and recovery values exceeding 95%. researchgate.net Such validated methods are essential for studying the metabolic profile of trans-clomiphene in vitro using systems like human liver microsomes or hepatocytes, and for characterizing its pharmacokinetic profile in animal models. nih.govnih.gov

Development and Validation of LC-MS/MS Methods for Isomers and Metabolites

The development of robust LC-MS/MS methods is essential for the simultaneous determination of clomiphene isomers, (E)-clomiphene (enclomiphene) and (Z)-clomiphene (zuclomiphene), along with their various metabolites in biological matrices. nih.gov These methods are critical for elucidating the metabolic pathways and assessing interindividual variability in drug response. nih.gov

A comprehensive LC-MS/MS method was developed for the quantification of (E)- and (Z)-isomers of clomiphene and their putative N-desethyl, N,N-didesethyl, 4-hydroxy, and 4-hydroxy-N-desethyl metabolites, as well as the N-oxides in human plasma. nih.gov Sample preparation typically involves protein precipitation, a straightforward and efficient technique for high-throughput analysis. nih.govresearchgate.net Chromatographic separation is a critical step to resolve the isomers and their metabolites. One validated method utilized a ZORBAX Eclipse plus C18 column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov Another approach employed a Luna C(18) analytical column with a mobile phase of methanol-water (70:30 v/v) containing 0.05% trifluoroacetic acid. researchgate.netnih.gov

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). nih.govjapsonline.com The MRM transitions are specific for each analyte, ensuring high selectivity. For instance, the parent/product ionic transition for clomiphene has been identified as m/z 406.18→100.11. japsonline.com

Method validation is performed in accordance with regulatory guidelines, such as those from the Food and Drug Administration (FDA). nih.gov Key validation parameters include specificity, linearity, accuracy, precision, and the lower limit of quantification (LLOQ). A developed method demonstrated linearity over a concentration range of 12.5–500.0 ng/ml, with a correlation coefficient (r²) greater than 0.99. japsonline.com The LLOQ for metabolites has been reported to be as low as 0.06 ng/mL for clomiphene-N-oxides and 0.3 ng/mL for (E)-N-desethylclomiphene. nih.gov Accuracy, measured as relative error, was found to be in the range of 3.25%–4.79%, and recovery values exceeded 95.82%. japsonline.comjapsonline.com Within-day coefficients of variation have been reported to range from 2.1% to 7.2%. nih.gov

Table 1: Chromatographic Conditions for the Analysis of this compound and its Metabolites

Parameter Method 1 Method 2 Method 3
Column ZORBAX Eclipse plus C18 (1.8 μm) nih.gov Luna C(18) researchgate.netnih.gov YMC-Pack C18-AM (3μm; 4.6 mm i.d × 50 mm) japsonline.com
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile nih.gov Methanol-water (70:30 v/v) with 0.05% trifluoroacetic acid researchgate.netnih.gov Isocratic elution with methanol, acetonitrile, and 0.10% V/V HCOOH (70:15:15) japsonline.com
Flow Rate Not Specified 1 ml/min researchgate.net 0.70 ml/minute japsonline.com
Detection Triple quadrupole MS with positive ESI nih.gov Mass Spectrometry researchgate.netnih.gov Triple quadrupole MS with positive ESI japsonline.com
Monitoring Mode Multiple Reaction Monitoring (MRM) nih.gov Not Specified Multiple Reaction Monitoring (MRM) japsonline.com

Application of Stable Isotope-Labeled Internal Standards in Quantification

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of accurate and precise quantification in LC-MS/MS analysis. These standards have chemical and physical properties nearly identical to the analyte of interest but differ in mass due to the incorporation of stable isotopes (e.g., deuterium, carbon-13). This co-elution and co-ionization with the analyte allows for the correction of variability in sample preparation and matrix effects. nih.gov

In the quantification of clomiphene isomers and their metabolites, stable isotope-labeled internal standards have been successfully employed to enhance method reliability. nih.gov For instance, in a comprehensive method for clomiphene and its various metabolites, stable isotope-labeled versions of the analytes were synthesized and used as internal standards. nih.gov Another LC-MS/MS method utilized nilotinib (B1678881) as an internal standard, with a parent/product ionic transition of m/z 530.70→289.50. japsonline.com The use of an appropriate internal standard is crucial for achieving accurate and reproducible results, particularly when dealing with complex biological matrices like plasma. nih.gov

The selection of a suitable internal standard is a critical aspect of method development. While a stable isotope-labeled version of the analyte is ideal, in its absence, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used. For example, N-didesmethyltamoxifen has been utilized as an internal standard in the analysis of clomiphene isomers. researchgate.netnih.gov

Table 2: Internal Standards Used in the Quantification of this compound

Internal Standard Analyte(s) Rationale for Use
Stable Isotope-Labeled Clomiphene and Metabolites nih.gov (E)- and (Z)-clomiphene and their metabolites Ideal internal standard; corrects for matrix effects and variability in sample processing.
Nilotinib japsonline.com Clomiphene Used in a validated LC-MS/MS method for clomiphene quantification.
N-didesmethyltamoxifen researchgate.netnih.gov Zuclomiphene (B94539) and Enclomiphene (B195052) Structurally similar compound used in the absence of a stable isotope-labeled standard.

Structure Activity Relationship Sar Studies of Trans Clomiphene Hydrochloride and Its Analogs

Impact of Stereochemistry on Biological Activity: trans- vs. cis-Isomers (Enclomiphene vs. Zuclomiphene)

Clomiphene is a mixture of two geometric isomers: trans-clomiphene (enclomiphene) and cis-clomiphene (zuclomiphene). The spatial arrangement of the phenyl rings relative to the ethylene (B1197577) double bond is the key structural difference, which results in profoundly different pharmacological profiles. The commercial mixture typically contains about 62% enclomiphene (B195052) and 38% zuclomiphene (B94539). researchgate.netwikipedia.org

Enclomiphene, the trans-isomer, functions primarily as a potent estrogen receptor antagonist. researchgate.netamegroups.orgmedchemexpress.com It competitively binds to estrogen receptors, particularly in the hypothalamus, blocking the negative feedback of endogenous estrogen. conciergemdla.comdroracle.ai This action leads to an increase in the release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH), ultimately enhancing testosterone (B1683101) production in men. conciergemdla.comdroracle.ai Its anti-estrogenic activity is central to its therapeutic effect in treating testosterone deficiency. nih.gov

In stark contrast, zuclomiphene, the cis-isomer, exhibits weak estrogen agonist (estrogenic) properties. researchgate.netamegroups.org This isomer has a significantly longer biological half-life, approximately 30-50 days, compared to the much shorter half-life of enclomiphene, which is around 10 hours. mensreproductivehealth.com Due to its estrogenic nature and prolonged presence in the body, zuclomiphene does not contribute to the primary therapeutic goal of increasing gonadotropins and can sometimes lead to estrogenic side effects. researchgate.netmensreproductivehealth.com The distinct activities of these isomers underscore the critical role of stereochemistry in determining the biological function of clomiphene. nih.gov

Featuretrans-Clomiphene (Enclomiphene)cis-Clomiphene (Zuclomiphene)
Geometric Isomertrans-isomercis-isomer
Primary ActivityEstrogen Receptor Antagonist researchgate.netamegroups.orgWeak Estrogen Receptor Agonist researchgate.netamegroups.org
MechanismCompetitively inhibits hypothalamic estrogen receptors, boosting GnRH, LH, and FSH. conciergemdla.comdroracle.aiActivates estrogen receptors; may reduce testosterone. researchgate.net
Biological Half-life~10 hours mensreproductivehealth.com~30-50 days mensreproductivehealth.com
Contribution to Therapeutic Effect (for hypogonadism)Considered the active isomer responsible for increasing testosterone. nih.govresearchgate.netInactive or counterproductive; can accumulate and cause estrogenic effects. mensreproductivehealth.comresearchgate.net

Identification of Key Pharmacophoric Features of trans-Clomiphene Hydrochloride for Receptor Interaction

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For trans-clomiphene, the key pharmacophoric features for its interaction with the estrogen receptor have been elucidated through SAR studies.

The core structure is the triarylethylene scaffold, which mimics the steroidal shape of natural estrogens, allowing it to fit into the ligand-binding pocket of the estrogen receptor. acs.org Key features include:

Two Phenyl Rings: These large, hydrophobic rings are essential for forming van der Waals and hydrophobic interactions within the receptor's binding site.

The Ethylaminoethoxy Side Chain: A basic side chain, specifically the -[O-CH2-CH2-N(CH2CH3)2] group, is a critical determinant of anti-estrogenic (antagonistic) activity. This chain is thought to protrude from the binding pocket and interact with specific amino acid residues (like Asp-351 in ERα), which repositions a key alpha-helix (helix 12) and prevents the receptor from adopting an active conformation, thereby blocking its function. acs.org

Studies on analogs of enclomiphene have demonstrated the importance of the side chain. Modifications to this part of the molecule significantly impact its binding affinity for both the estrogen receptor (RE) and a secondary microsomal antiestrogen-binding site (AEBS). nih.gov

Modification to Enclomiphene StructureImpact on Estrogen Receptor (RE) AffinityImpact on Antiestrogen-Binding Site (AEBS) Affinity
De-ethylation of the side chain (removal of ethyl groups from the nitrogen)Reduced affinity by 65-70% nih.govReduced affinity by 65-70% nih.gov
Lengthening the side chain (diethylaminopropoxy instead of diethylaminoethoxy)Increased affinity 3-fold nih.govReduced affinity by 66% nih.gov
Replacing the ether linkage with an amineIncreased affinity nih.govMarkedly reduced affinity nih.gov

These findings confirm that the triphenylethylene (B188826) core is required for binding, while the length, substitution, and nature of the flexible side chain are crucial for modulating receptor affinity and functional activity (antagonism). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. nih.gov A QSAR model establishes a mathematical relationship between a set of calculated molecular descriptors (e.g., lipophilicity, electronic charge distribution, steric volume) and the experimentally determined biological activity of a series of compounds. nih.govmdpi.com

For this compound analogs, a QSAR study would involve synthesizing a library of related compounds with systematic variations in their structure. These variations could include different substituents on the phenyl rings, alterations to the length or basicity of the side chain, or replacement of the chlorine atom. The biological activity of each analog, such as its binding affinity to the estrogen receptor or its potency in a cell-based assay, would then be measured.

Using statistical methods, a model is built to correlate the structural descriptors with the observed activity. mdpi.com For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used. These methods generate 3D contour maps that visualize regions around the molecule where modifications are likely to increase or decrease activity. mdpi.com

Steric maps would show where bulky groups are favored or disfavored.

Electrostatic maps would indicate where positive or negative charges enhance binding.

While specific, published QSAR models dedicated exclusively to trans-clomiphene analogs are not abundant in the literature, the principles of QSAR are fundamental to the rational design of any selective estrogen receptor modulator. Such models are invaluable for prioritizing the synthesis of new compounds, saving significant time and resources by predicting which structural modifications are most likely to yield analogs with desired properties. researchgate.net

Rational Design Principles for Modified this compound Structures with Altered Selectivity

Rational drug design utilizes the knowledge of a biological target's structure and the SAR of existing ligands to create more potent and selective molecules. The design of modified trans-clomiphene structures is guided by several key principles derived from SAR and pharmacophore studies.

Modulation of the Antagonistic Side Chain: As established, the diethylaminoethoxy side chain is paramount for antagonism. Rational design efforts focus on modifying this chain to fine-tune activity. For example, increasing its length can enhance affinity for the estrogen receptor, potentially leading to a more potent antagonist. nih.gov Altering the terminal amine group could change the molecule's basicity and hydrogen bonding capacity, which may improve selectivity for ERα over ERβ or reduce binding to off-target sites like the AEBS. nih.gov

Substitution on the Phenyl Rings: The phenyl rings provide a scaffold for introducing new functional groups. Adding small, electron-withdrawing or electron-donating groups at specific positions could alter the electronic landscape of the molecule, improving key pi-pi stacking or other interactions within the receptor's binding pocket. This approach aims to enhance binding affinity and selectivity.

Bioisosteric Replacement: This principle involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved pharmacological profiles. For instance, the ether oxygen in the side chain could be replaced with a sulfur or an amine group to explore changes in bond angles, flexibility, and binding interactions. nih.gov The chlorine atom could be replaced with other halogens (F, Br) or a trifluoromethyl group (CF3) to modulate lipophilicity and electronic effects.

By applying these principles, medicinal chemists can systematically design new analogs of trans-clomiphene with the goal of creating compounds that are more selective estrogen receptor antagonists, possess a more favorable pharmacokinetic profile, or exhibit novel activities at other receptors.

Advanced Research Techniques and Methodologies Applied to Trans Clomiphene Hydrochloride Research

Computational Chemistry and Molecular Docking Studies of trans-Clomiphene Hydrochloride

Computational chemistry and molecular docking have become indispensable tools in the investigation of this compound, offering a detailed view of its interactions with biological targets at an atomic level. These in silico methods allow for the prediction and visualization of how this compound binds to receptors, providing a basis for understanding its pharmacological profile. aacrjournals.org

As a selective estrogen receptor modulator (SERM), the primary mechanism of action of this compound involves its interaction with estrogen receptors (ERs), particularly ERα and ERβ. drugbank.com Ligand-protein interaction simulations are employed to model the dynamic process of this compound binding to these receptors. These simulations can reveal the conformational changes that occur in both the ligand and the protein upon binding, as well as the key amino acid residues involved in the interaction.

Trans-clomiphene, also known as enclomiphene (B195052), is recognized as the anti-estrogenic trans-stereoisomer of clomiphene. researchgate.net Its antagonistic effects on estrogen receptors are central to its therapeutic potential. researchgate.net By competitively binding to these receptors, particularly in the hypothalamus, it blocks the negative feedback of endogenous estrogens. valhallavitality.com This interaction is critical for its role in modulating hormonal signaling pathways. valhallavitality.com

Molecular docking studies are instrumental in predicting the preferred binding orientation of this compound within the ligand-binding domain of estrogen receptors. These computational models help to identify the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

The binding affinity of trans-clomiphene and its analogs for the estrogen receptor (RE) has been quantified in various studies. The relative binding affinity (RBA) is often compared to that of estradiol (B170435), which is set at 100%. For instance, modifications to the diethylaminoethoxy side chain of enclomiphene have been shown to influence its affinity for both the estrogen receptor and other antiestrogen-binding sites. nih.gov

CompoundRelative Binding Affinity (RBA) for Estrogen Receptor (RE; Estradiol = 100%)
Enclomiphene2%
Analog with diethylaminoproproxy side chain (6866)6%
Analog with amine linkage (10222)5%

These predicted affinities are crucial for understanding the potency and selectivity of this compound.

Crystallography and Structural Biology of this compound-Receptor Complexes

To date, there is a notable absence of publicly available crystallographic data specifically for this compound in complex with either estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ). X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structures of molecules. The determination of the crystal structure of the this compound-ER complex would be invaluable for several reasons. It would offer definitive experimental validation of the binding modes predicted by computational studies. Furthermore, such a structure would reveal the precise atomic interactions, including bond distances and angles, which are critical for a detailed understanding of the compound's mechanism of action. This structural information would be instrumental in the rational design of new SERMs with improved affinity, selectivity, and pharmacological profiles. The lack of this data represents a significant gap in the comprehensive structural understanding of how this compound interacts with its primary biological targets.

Omics Technologies (e.g., Transcriptomics, Proteomics) to Elucidate Cellular Responses to this compound in vitro

Omics technologies, such as transcriptomics and proteomics, offer a global perspective on the cellular responses to this compound. These high-throughput methods allow for the simultaneous analysis of thousands of genes or proteins, providing a comprehensive picture of the molecular changes induced by the compound.

Transcriptomics : By analyzing the complete set of RNA transcripts in a cell, transcriptomics can identify genes whose expression is altered following treatment with this compound. Studies on endometrial stromal cells have utilized transcriptome profiling to understand gene expression changes in different hormonal environments. nih.gov This approach could be applied to delineate the specific gene regulatory networks affected by this compound in target tissues. For example, transcriptomic analysis of endometrial cells from patients with recurrent implantation failure has been used to identify differentially expressed genes. nih.gov

Proteomics : Proteomic analysis focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. Differential proteomic analysis of breast cancer cells, for instance, has been used to uncover mechanisms of drug resistance. nih.govrsc.org Applying proteomics to cells treated with this compound could reveal changes in protein expression and signaling pathways that are direct or indirect consequences of its interaction with estrogen receptors. This could include alterations in cell cycle regulation, apoptosis, and other key cellular processes. nih.gov For example, proteomic analysis of breast cancer cells has been employed to identify cellular targets of anticancer agents and to understand resistance mechanisms. rsc.orgnih.gov

Development and Utilization of Advanced Cell Culture Models for Studying this compound Effects

To better mimic the complex in vivo environment, researchers are increasingly turning to advanced cell culture models. These models provide a more physiologically relevant context for studying the effects of compounds like this compound compared to traditional two-dimensional (2D) cell cultures.

3D Spheroids : Three-dimensional spheroid cultures allow cells to grow in aggregates, which more closely resembles the architecture of tissues. mdpi.com This model can better replicate cell-cell interactions and the formation of nutrient and oxygen gradients found in tumors. aacrjournals.orgnih.gov Spheroid models of breast cancer have been used to study the response to endocrine therapies and have been shown to be more predictive of in vivo responses than 2D cultures. aacrjournals.orgnih.gov

Organoids : Organoids are self-organizing 3D structures grown from stem cells that recapitulate the key structural and functional characteristics of an organ. Patient-derived organoids (PDOs) are particularly valuable as they can be generated from an individual's tissue, offering a platform for personalized medicine research. nih.govwustl.edu These models can be used to test the efficacy of drugs like this compound on a patient-specific basis. wustl.eduyoutube.com The use of organoids in drug transport and cancer research is a rapidly advancing field. nih.govnih.gov

Advanced Cell Culture ModelKey FeaturesApplication in this compound Research
3D Spheroids- Mimic tissue architecture
  • Replicate cell-cell interactions
  • Establish physiological gradients
  • - Study effects on cell proliferation and viability in a tumor-like context
  • Investigate mechanisms of resistance
  • Organoids- Self-organizing 3D structures
  • Recapitulate organ-specific function
  • Can be patient-derived
  • - Assess tissue-specific responses
  • Personalized drug sensitivity testing
  • Model disease states
  • Future Research Directions and Unanswered Questions in Trans Clomiphene Hydrochloride Science

    Exploration of Novel Molecular Targets Beyond Estrogen Receptors for trans-Clomiphene Hydrochloride

    The therapeutic and biological activities of this compound have historically been attributed to its interaction with estrogen receptors (ERs). medchemexpress.comnih.gov As a SERM, it exhibits tissue-specific estrogen antagonist effects, notably at the level of the hypothalamus, which leads to an increase in gonadotropin release. nih.govdrugbank.com However, the full spectrum of its pharmacological effects may not be solely explained by ER binding. The complex cellular responses observed with SERMs, in general, suggest the possibility of off-target or non-classical signaling pathways.

    Future research must venture beyond the well-trodden path of ER signaling to explore other potential molecular targets. This exploration could unveil novel mechanisms of action and potentially explain some of the compound's observed effects that are not fully understood within the ER framework. Investigating interactions with other nuclear receptors, ion channels, or intracellular signaling cascades could provide a more comprehensive picture of its molecular footprint. Advanced proteomic and genomic screening techniques will be instrumental in identifying these new binding partners and signaling pathways, potentially opening new therapeutic avenues for this compound.

    Investigation of Long-Term Molecular and Cellular Effects of this compound in Preclinical Models

    While some clinical data exists on the long-term use of clomiphene citrate (B86180) (a mixture of trans- and cis-isomers), there is a significant gap in the understanding of the specific long-term molecular and cellular consequences of sustained exposure to pure this compound, particularly in preclinical settings. driphydration.comnih.gov Long-term studies are critical for identifying subtle, cumulative changes in cellular function, gene expression, and tissue architecture that may not be apparent in short-term studies.

    Preclinical animal models offer a controlled environment to investigate these effects over an extended period. Such studies should focus on:

    Gene Expression Profiling: Utilizing transcriptomics to assess long-term changes in gene expression in target tissues like the hypothalamus, pituitary, and reproductive organs.

    Epigenetic Modifications: Investigating potential alterations in DNA methylation and histone modification patterns that could lead to lasting changes in cellular function.

    Cellular Senescence and Apoptosis: Evaluating the impact of chronic exposure on programmed cell death and aging processes at a cellular level.

    Metabolic Pathways: Assessing long-term effects on key metabolic pathways, given the link between hormonal signaling and metabolism.

    Findings from these preclinical investigations will be crucial for predicting potential long-term outcomes in a clinical context and for understanding the enduring biological impact of the compound. For instance, studies in zebrafish have already indicated potential effects on growth and development. nih.gov

    Table 1: Key Areas for Preclinical Long-Term Effect Investigation

    Research AreaFocusRationale
    Transcriptomics Changes in gene expression in target tissuesTo identify pathways affected by chronic exposure.
    Epigenetics DNA methylation, histone modificationsTo understand heritable, non-sequence-based changes.
    Cellular Health Apoptosis, senescence, and proliferation ratesTo assess impacts on tissue homeostasis and aging.
    Metabolomics Alterations in metabolic profilesTo investigate systemic effects on metabolism.

    Development of Advanced Methodologies for Enhanced Isomeric Purity and Specificity Assessment in Research

    The biological activity of clomiphene is highly dependent on its isomeric form, with the trans-isomer (enclomiphene) being primarily anti-estrogenic and the cis-isomer (zuclomiphene) exhibiting more estrogenic properties. researchgate.net Therefore, the isomeric purity of this compound used in research is of paramount importance for the accurate interpretation of experimental results.

    Current analytical methods, such as High-Performance Liquid Chromatography (HPLC) and HPLC-tandem mass spectrometry, are effective for separating and quantifying these isomers. nih.govnih.govrjptonline.org However, the future of this research demands the development of even more sophisticated and sensitive methodologies.

    Future advancements should aim for:

    Higher Resolution and Sensitivity: To detect and quantify even minute traces of the cis-isomer and other potential impurities.

    Chiral Separation Techniques: Advanced chiral chromatography methods could provide more precise separation and characterization of stereoisomers.

    High-Throughput Screening: Development of rapid screening methods to efficiently assess the isomeric purity of multiple batches of the compound.

    In-situ Isomerization Monitoring: Techniques to monitor the stability and potential for isomerization of this compound under various experimental conditions (e.g., in different solvents or biological media).

    These advanced analytical tools will not only ensure the quality and reproducibility of research findings but also contribute to a more refined understanding of the specific biological roles of each isomer.

    Table 2: Comparison of Current and Future Analytical Methodologies

    FeatureCurrent Methodologies (e.g., HPLC)Future Methodologies
    Resolution GoodUltra-High
    Sensitivity ng/mL range nih.govpg/mL or lower range
    Throughput ModerateHigh
    Specificity High for known isomersCapable of identifying novel impurities and degradation products

    Integration of Multidisciplinary Approaches in this compound Research

    To unravel the full complexity of this compound's actions, future research must transcend traditional disciplinary boundaries. A multidisciplinary approach, integrating expertise from various scientific fields, is essential for a holistic understanding of the compound from molecule to organism. nih.govresearchgate.net

    This integrated approach would involve collaboration between:

    Pharmacologists and Medicinal Chemists: To synthesize novel analogs and study structure-activity relationships.

    Molecular and Cellular Biologists: To elucidate signaling pathways and cellular responses.

    Computational Biologists and Bioinformaticians: To model drug-receptor interactions, analyze large-scale 'omics' data, and predict biological effects.

    Toxicologists: To conduct comprehensive safety and risk assessments. nih.gov

    Clinicians and Translational Scientists: To bridge the gap between basic research findings and potential clinical applications.

    By combining these diverse perspectives and technical skills, researchers can accelerate the pace of discovery, leading to a more comprehensive and nuanced understanding of this compound's pharmacology and therapeutic potential.

    Elucidation of Species-Specific Differences in this compound Action in vitro and Animal Models

    Findings from preclinical research are foundational to clinical development, but their translation to humans can be complicated by species-specific differences in drug response. It is crucial to recognize and investigate these differences in the context of this compound research.

    For example, discrepancies have been noted between observations in zebrafish and mammalian models, which may be attributable to species-specific variations in estrogen activity or developmental biology. nih.gov Studies in rats have also been used to investigate specific enzymatic effects in uterine tissue. nih.gov

    Future research should systematically address these species-specific variations by:

    Comparative In Vitro Studies: Using cell lines derived from different species (e.g., human, rodent, fish) to compare cellular responses, receptor binding affinities, and metabolic profiles.

    Cross-Species Animal Model Studies: Conducting parallel studies in different animal models (e.g., mice, rats, non-human primates) to identify conserved and divergent physiological responses.

    Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Developing models that account for species differences in drug absorption, distribution, metabolism, and excretion to better predict human responses.

    A thorough understanding of these species-specific differences is essential for the accurate interpretation of preclinical data and for making informed decisions about the translation of research findings to human applications.

    Q & A

    Basic Research Questions

    Q. What are the validated analytical methods for quantifying trans-Clomiphene Hydrochloride in pharmaceutical formulations?

    • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, a validated method employs a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium dihydrogen phosphate-methanol (70:30 v/v) at 1 mL/min flow rate and detection at 207 nm. Linearity is confirmed in the range of 1.09–10.90 µg/mL (R² = 0.9999), with recovery rates of 99.67–100.1% .
    • Key Considerations : Ensure column equilibration, validate specificity against degradation products, and confirm stability of stock solutions (e.g., store aliquots at –20°C for ≤1 month to avoid freeze-thaw degradation) .

    Q. How does trans-Clomiphene Hydrochloride function as an estrogen receptor (ER) antagonist?

    • Mechanistic Insight : trans-Clomiphene competitively binds to ERα/β, blocking endogenous estrogen signaling. Preclinical studies highlight its selectivity for ER subtypes, with deuterated analogs (e.g., Enclomiphene D4 hydrochloride) used to track receptor binding kinetics via isotopic labeling .
    • Experimental Design : Use in vitro ER-binding assays (e.g., fluorescence polarization) with HeLa cells transfected with ER reporters. Include tamoxifen as a positive control .

    Q. What are the physicochemical stability parameters for trans-Clomiphene Hydrochloride in aqueous solutions?

    • Data : Stability is pH-dependent. In acetonitrile-based solutions, degradation occurs at >40°C or under prolonged light exposure. Recommended storage: –20°C in airtight vials with desiccants. Solubility in water is 25 mg/mL at 25°C, but precipitation occurs in high-ionic-strength buffers .

    Advanced Research Questions

    Q. How can isotopic labeling (e.g., deuterated trans-Clomiphene) improve pharmacokinetic studies?

    • Methodology : Synthesize deuterated analogs (e.g., Enclomiphene D4 hydrochloride) via halide substitution reactions. Use LC-MS/MS to quantify parent and metabolite ratios in plasma, leveraging deuterium’s mass shift for precise tracking .
    • Challenges : Validate isotopic purity (>98%) and ensure deuterium does not alter binding affinity. Compare metabolic half-lives in murine models to assess isotopic effects .

    Q. What experimental strategies resolve contradictions in trans-Clomiphene’s dose-response data across in vitro and in vivo models?

    • Case Study : Discrepancies in ER antagonism IC₅₀ values may arise from differences in cell lines (e.g., MCF-7 vs. HEK293). Standardize assays using ERα-overexpressing isogenic lines and normalize data to endogenous ER levels .
    • Statistical Approach : Apply meta-analysis to harmonize datasets. For example, use mixed-effects models to account for inter-study variability in dosing regimens (e.g., 0.1–10 mg/kg in rodent studies) .

    Q. How to design a robust formulation for trans-Clomiphene Hydrochloride with enhanced bioavailability?

    • Formulation Challenges : Poor oral absorption due to high hydrophilicity. Strategies include:

    • Lipid-based carriers : Nanoemulsions with >80% encapsulation efficiency improve intestinal permeability .
    • Co-crystallization : Pair with hydrophobic co-formers (e.g., stearic acid) to enhance dissolution rates .
      • Validation : Conduct comparative bioavailability studies in Sprague-Dawley rats, measuring Cmax and AUC0–24h .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.